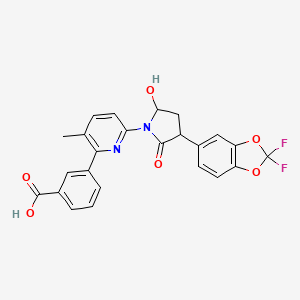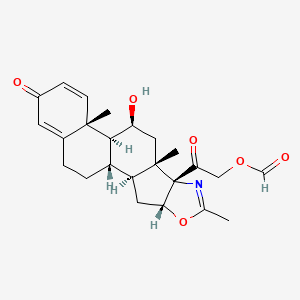
Deflazacort-21 Formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deflazacort-21 Formate is a synthetic glucocorticoid, a derivative of deflazacort. Glucocorticoids are a class of corticosteroids, which are steroid hormones that play a crucial role in regulating inflammation and immune responses. This compound is known for its potent anti-inflammatory and immunosuppressive properties, making it valuable in the treatment of various inflammatory and autoimmune conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of deflazacort-21 formate involves multiple steps, including elimination, cyanohydrin formation, silanization, transposition esterification, elimination, epoxy formation, protection, ammoniation, cyclization, hydrolysis, hydroxyl bromide formation, debromination, and esterification . The process starts with readily available raw materials and proceeds through a series of chemical reactions under mild conditions, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the final product. The industrial method emphasizes efficiency, cost-effectiveness, and minimal environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Deflazacort-21 formate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Esterification: Formation of ester bonds by reacting with carboxylic acids.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and esterification agents (e.g., acetic anhydride). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various intermediates and the final product, this compound. These intermediates are crucial for the stepwise synthesis and ensure the proper formation of the final compound .
Aplicaciones Científicas De Investigación
Deflazacort-21 formate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glucocorticoid synthesis and reactions.
Biology: Investigated for its effects on cellular processes and immune responses.
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
Deflazacort-21 formate is a prodrug that is metabolized into its active form, 21-deflazacort, in the body. The active metabolite binds to the glucocorticoid receptor, leading to the modulation of gene expression and suppression of inflammatory and immune responses. This mechanism involves the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins .
Comparación Con Compuestos Similares
Similar Compounds
Prednisolone: Another glucocorticoid with similar anti-inflammatory properties.
Dexamethasone: A potent glucocorticoid used in various inflammatory conditions.
Hydrocortisone: A naturally occurring glucocorticoid with anti-inflammatory effects.
Uniqueness of Deflazacort-21 Formate
This compound is unique due to its favorable pharmacokinetic profile, which includes a longer half-life and reduced side effects compared to other glucocorticoids. It also has a higher binding affinity to glucocorticoid receptors, making it more effective at lower doses .
Propiedades
Fórmula molecular |
C24H29NO6 |
|---|---|
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] formate |
InChI |
InChI=1S/C24H29NO6/c1-13-25-24(19(29)11-30-12-26)20(31-13)9-17-16-5-4-14-8-15(27)6-7-22(14,2)21(16)18(28)10-23(17,24)3/h6-8,12,16-18,20-21,28H,4-5,9-11H2,1-3H3/t16-,17-,18-,20+,21+,22-,23-,24+/m0/s1 |
Clave InChI |
HROKUUDHNJTBDD-UZMCGFKISA-N |
SMILES isomérico |
CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)COC=O |
SMILES canónico |
CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)COC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


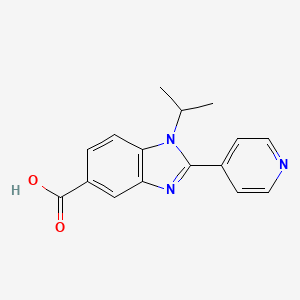
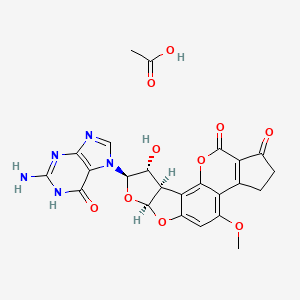

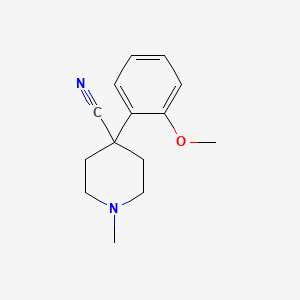
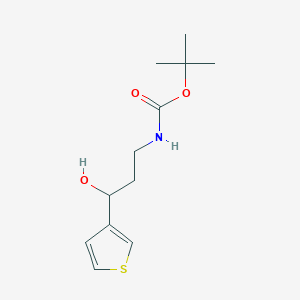

![3-(3,5-difluoro-2-methoxyphenyl)-5-(1-(1-(methylsulfonyl)piperidin-4-yl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13860702.png)
![1-[4-(Hydroxymethyl)-3-methoxyphenyl]pyridin-2-one](/img/structure/B13860709.png)
![(3R,6S)-6-[4-[(2S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-oxoazetidin-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13860715.png)
![Tert-butyl 4-[4-(1-hydroxyethyl)pyrimidin-2-yl]oxypiperidine-1-carboxylate](/img/structure/B13860722.png)
![(4R,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;phosphoric acid](/img/structure/B13860727.png)
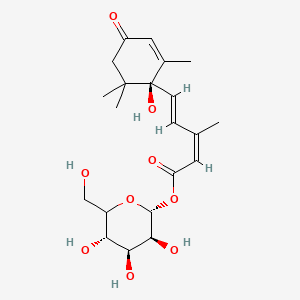
![(R)-8-Dipropylamino-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile hydrochloride](/img/structure/B13860749.png)
